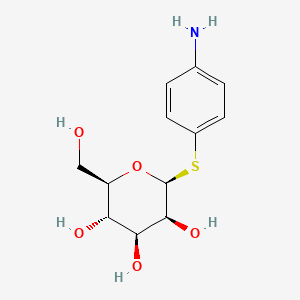

4-Aminophenyl b-D-thiomannopyranoside

Beschreibung

BenchChem offers high-quality 4-Aminophenyl b-D-thiomannopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Aminophenyl b-D-thiomannopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S,3S,4S,5S,6R)-2-(4-aminophenyl)sulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO5S/c13-6-1-3-7(4-2-6)19-12-11(17)10(16)9(15)8(5-14)18-12/h1-4,8-12,14-17H,5,13H2/t8-,9-,10+,11+,12+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCNVFDDRUPMRPU-GCHJQGSQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)SC2C(C(C(C(O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N)S[C@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Aminophenyl b-D-thiomannopyranoside CAS number and molecular weight

Technical Monograph: 4-Aminophenyl -D-Thiomannopyranoside

Executive Summary & Chemical Profile

4-Aminophenyl

-

Affinity Chromatography: Purification of

-mannosidase enzymes. -

Surface Functionalization: Fabrication of glyco-arrays and biosensors (SPR, QCM) to study carbohydrate-protein interactions.[1]

-

Enzyme Inhibition Studies: Serving as a non-hydrolyzable substrate mimic.

Chemical Identity Table[1][2]

| Property | Specification |

| Chemical Name | 4-Aminophenyl 1-thio- |

| Common Abbreviation | AP- |

| Molecular Formula | |

| Molecular Weight (Free Base) | 287.33 g/mol |

| Molecular Weight (HCl Salt) | 323.79 g/mol |

| CAS Number (HCl Salt) | 210049-19-7 (Commercially referenced) |

| Anomeric Configuration | Beta ( |

| Solubility | Soluble in Water, DMSO, Methanol |

| Stability | High (Thioether linkage is resistant to glycoside hydrolases) |

Note on Stereochemistry: The

-mannoside linkage is stereochemically challenging to synthesize due to the 1,2-cis relationship between the anomeric substituent and the C2 hydroxyl group.[1] This distinguishes it from the more common-mannosides (used for FimH binding).[1] Ensure your application specifically requires the Beta anomer (e.g., for lysosomal -mannosidase studies) rather than the Alpha anomer.

Synthesis & Structural Logic

The synthesis of

Mechanistic Pathway

The most robust route involves the nucleophilic displacement of a mannosyl halide (usually

-

Precursor: 2,3,4,6-Tetra-O-acetyl-

-D-mannopyranosyl bromide.[1] -

Nucleophile: 4-Nitrothiophenol (generated in situ with base).[1]

-

Reaction:

displacement causes inversion of configuration from -

Reduction: The nitro group (

) is reduced to the amine ( -

Deprotection: Zemplén deacetylation (

) yields the final product.[1]

Structural Visualization (DOT Diagram)

The following diagram illustrates the logical workflow for using this molecule in surface conjugation, highlighting the critical chemical transformations.

Caption: Workflow for conjugating 4-Aminophenyl

Experimental Protocol: Surface Immobilization

This protocol describes the covalent attachment of 4-Aminophenyl

Reagents Required[1][3][4]

-

Ligand: 4-Aminophenyl

-D-thiomannopyranoside (10 mM stock in DMSO). -

Buffer A (Coupling): 10 mM HEPES, 150 mM NaCl, pH 8.0 (Amine-free).

-

Buffer B (Blocking): 1 M Ethanolamine, pH 8.5.[1]

-

Surface: NHS/EDC activated carboxylate surface.[1]

Step-by-Step Methodology

Applications in Drug Development

Lysosomal Storage Disease Research

-

Use Case: This compound acts as a stable affinity ligand to purify mutant

-mannosidases or as a competitive inhibitor (

Neoglycoprotein Synthesis

The aromatic amine allows for the conversion of non-glycosylated proteins (like BSA) into "neoglycoproteins" exposing

-

Utility: These conjugates serve as antigens to raise specific antibodies against

-mannoside linkages found in the core of N-linked glycans.[1]

References

-

Chemical Identity & CAS: ChemSynLab Database. Entry for 4-Aminophenyl b-D-thiomannopyranoside HCl (CAS 210049-19-7).[1][2] Link

-

Synthesis of Thioglycosides: Pachamuthu, K., & Schmidt, R. R. (2002).[1] "Synthesis of Thio-oligosaccharides." Chemical Reviews, 102(2).[1] (General methodology for S-glycosidic bond formation).

-

Beta-Mannoside Significance: Josseau, S., et al. (2006).[1] "Lysosomal beta-mannosidase."[1] Biochimie. (Context for beta-mannose binding targets).

-

Conjugation Protocols: Hermanson, G. T. (2013).[1] Bioconjugate Techniques. Academic Press.[1] (Standard amine-NHS coupling protocols).

Thiomannosides as FimH Antagonists: A Technical Guide to Evaluating Biological Activity for Anti-Adhesion Therapy

An In-depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The rise of antimicrobial resistance in uropathogenic Escherichia coli (UPEC), the primary causative agent of urinary tract infections (UTIs), has created an urgent need for novel, non-bactericidal therapeutic strategies.[1][2] Anti-adhesion therapy, which targets the initial step of pathogenesis, offers a promising alternative.[3][4] This guide provides a detailed technical overview of the biological evaluation of thiomannosides, a potent class of antagonists targeting the bacterial adhesin FimH. We will explore the molecular basis of FimH-mediated adhesion, the mechanism of competitive inhibition by thiomannosides, and the critical in vitro and in vivo assays used to quantify their activity and therapeutic potential. This document is intended to serve as a practical resource for researchers engaged in the discovery and development of new anti-infective agents.

The Therapeutic Rationale: Targeting UPEC's First Step

Uropathogenic E. coli (UPEC) initiates infection by adhering to the bladder wall, a critical step that prevents the bacteria from being eliminated by the natural flow of urine.[3] This adhesion is primarily mediated by the FimH protein, a lectin located at the distal tip of type 1 pili expressed on the bacterial surface.[5][6][7] FimH specifically recognizes and binds to high-mannose glycans on host urothelial cells, particularly the glycoprotein Uroplakin Ia.[8][9] By physically blocking this interaction, FimH antagonists can effectively "disarm" the bacteria, preventing colonization and subsequent invasion, biofilm formation, and infection, without exerting selective pressure that leads to resistance.[3][8]

The FimH protein itself is a sophisticated molecular machine. It consists of two domains: a C-terminal pilin domain that anchors the protein to the pilus, and an N-terminal lectin domain that contains the mannose-binding pocket.[2][10] This binding pocket is highly conserved across UPEC strains, making it an attractive therapeutic target.[11] Crucially, FimH exhibits a "catch-bond" mechanism, where tensile force from urine flow induces a conformational change from a low-affinity to a high-affinity state, strengthening bacterial adhesion under physiological stress.[12][13] Effective antagonists must bind with sufficient affinity to overcome this mechanism.

Why Thiomannosides?

Early FimH antagonists were based on the natural ligand, D-mannose. While these simple mannosides demonstrated proof-of-concept, their therapeutic potential was limited by modest affinity and poor pharmacokinetic properties. Structure-based drug design led to the development of derivatives with hydrophobic aglycones (such as biphenyl groups) that interact with a key feature of the FimH binding site known as the "tyrosine gate" (formed by Tyr48 and Tyr137), dramatically increasing potency.[2][6][8]

However, many of these potent antagonists are O-glycosides, susceptible to enzymatic cleavage in vivo. Thiomannosides, which replace the anomeric oxygen with a sulfur atom to form a more stable S-glycosidic bond, were developed to overcome this limitation. This chemical modification confers enhanced metabolic stability and has led to compounds with excellent oral bioavailability and proven in vivo efficacy.[7]

Mechanism of Action: Competitive Inhibition

Thiomannoside antagonists function as competitive inhibitors. Their mannose headgroup mimics the natural ligand, occupying the specific mannose-binding pocket of the FimH lectin domain. The attached hydrophobic aglycone extends out to make favorable hydrophobic and π-stacking interactions with the tyrosine gate.[6] This high-affinity binding physically obstructs the FimH protein, preventing it from engaging with mannosylated receptors on the host cell surface.

Caption: Mechanism of FimH antagonism.

Core Biological Assays for Antagonist Evaluation

A tiered approach is essential for characterizing FimH antagonists, moving from high-throughput binding assays to more complex cell-based and in vivo models. Each assay provides unique, complementary data on the compound's potency and mechanism.

Biophysical Affinity: Surface Plasmon Resonance (SPR)

SPR is the gold standard for quantifying the direct binding kinetics between a FimH antagonist and the FimH protein.[8][14] It provides precise measurements of the equilibrium dissociation constant (KD), as well as the association (kon) and dissociation (koff) rate constants.

Causality: A low KD value (typically in the low nanomolar range for potent compounds) indicates a high binding affinity.[15] The koff rate is particularly important; a slow off-rate suggests the antagonist remains bound to the target for a longer duration, which can translate to more sustained biological activity.

-

Chip Preparation: Covalently immobilize recombinant FimH lectin domain protein onto a CM5 sensor chip surface via amine coupling.

-

Analyte Preparation: Prepare a dilution series of the thiomannoside antagonist in a suitable running buffer (e.g., HBS-EP+). Include a zero-concentration sample (buffer only) for double referencing.

-

Binding Measurement: Inject the antagonist solutions sequentially over the FimH-functionalized and reference flow cells at a constant flow rate. Monitor the change in response units (RU) over time to generate sensorgrams for each concentration.

-

Regeneration: After each analyte injection, inject a regeneration solution (e.g., a low pH buffer) to dissociate the bound antagonist and return the RU to baseline, preparing the surface for the next cycle.

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data.

-

Subtract the zero-concentration (buffer) sensorgram from the analyte sensorgrams.

-

Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate kon, koff, and KD.

-

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Functional Inhibition: Hemagglutination Inhibition (HAI) Assay

This is a robust, cell-based functional assay that measures the ability of an antagonist to prevent UPEC from binding to cell surfaces.[6][14] UPEC expressing type 1 pili can agglutinate (clump) guinea pig or chicken red blood cells (RBCs) by cross-linking the mannosylated glycoproteins on their surfaces. A potent FimH antagonist will inhibit this process.[16][17]

Causality: The result is typically reported as the Minimum Inhibitory Concentration (MIC) or IC50, the concentration of antagonist required to completely inhibit or reduce agglutination by 50%, respectively. This assay provides a direct measure of the compound's ability to block the biological function of FimH in a multi-cellular context.

-

Bacterial Preparation: Grow a FimH-positive UPEC strain (e.g., UTI89) to a standardized optical density (e.g., OD₆₀₀ of 1.0) and resuspend in phosphate-buffered saline (PBS).

-

Antagonist Dilution: In a 96-well U-bottom plate, perform a two-fold serial dilution of the thiomannoside antagonist in PBS.[18]

-

Controls:

-

Positive Control: Bacteria + PBS (no antagonist). Expect full agglutination.

-

Negative Control: RBCs + PBS (no bacteria). Expect no agglutination (a tight button of settled cells).[19]

-

-

Incubation: Add the standardized bacterial suspension to each well containing the antagonist dilutions and controls. Incubate for 15-30 minutes at room temperature to allow the antagonist to bind to FimH.

-

RBC Addition: Add a standardized suspension of washed red blood cells (e.g., 3% v/v guinea pig RBCs) to all wells.[20]

-

Reading: Gently mix the plate and allow it to sit undisturbed at 4°C or room temperature for 1-2 hours until the RBCs in the negative control well have settled into a tight button.

-

Interpretation:

-

Agglutination (No Inhibition): A diffuse red mat covering the bottom of the well.

-

Inhibition: A tight, well-defined button of RBCs at the bottom of the well, identical to the negative control.[17]

-

The HAI titer is the lowest concentration of antagonist that produces complete inhibition.

-

Anti-Biofilm Activity: Crystal Violet Assay

FimH-mediated adhesion is a critical initiating event for biofilm formation on both biotic (bladder cells) and abiotic (catheter) surfaces.[21][22] The ability of a thiomannoside to inhibit or disrupt biofilms is a key indicator of its potential clinical utility, especially for preventing catheter-associated UTIs (CAUTIs).[7][21]

Causality: This assay quantifies the total biofilm biomass. A reduction in the crystal violet stain indicates that the antagonist has either prevented bacteria from adhering and forming a biofilm or has helped to disperse a pre-formed biofilm.

-

Inoculum Preparation: Grow UPEC in a suitable medium (e.g., LB broth) and dilute to a standardized concentration (e.g., 1x10⁶ CFU/mL) in medium that promotes biofilm formation (e.g., human urine or M9 minimal media).

-

Plate Setup: Add the bacterial inoculum to the wells of a 96-well flat-bottom tissue culture-treated plate. Add serial dilutions of the thiomannoside antagonist. Include a vehicle control (no antagonist).

-

Incubation: Incubate the plate under static conditions for 24-48 hours at 37°C to allow for biofilm formation.

-

Washing: Carefully discard the planktonic (free-floating) bacteria from the wells. Gently wash the wells 2-3 times with PBS to remove any remaining non-adherent bacteria, leaving the attached biofilm intact.

-

Staining: Add a 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

-

Final Wash & Solubilization: Discard the crystal violet solution and wash the wells thoroughly with water until the wash water is clear. Air dry the plate completely. Add 30% acetic acid or ethanol to each well to solubilize the stain bound by the biofilm.

-

Quantification: Transfer the solubilized stain to a new flat-bottom plate and measure the absorbance at a wavelength of ~570 nm (OD₅₇₀) using a plate reader. The absorbance is directly proportional to the biofilm biomass.[23]

Structure-Activity Relationship (SAR) & In Vivo Validation

The ultimate goal is an orally bioavailable drug that is effective in a living system. SAR studies and animal models are crucial final steps in the evaluation pipeline.

Structure-Activity Relationship (SAR)

Systematic chemical modification of the thiomannoside scaffold is performed to optimize potency and drug-like properties.[5][24] Key insights are often gained by comparing the biological activity (e.g., KD from SPR or IC50 from HAI) of a series of related compounds.

Key Principles:

-

Aglycone Moiety: The size, shape, and electronic properties of the hydrophobic group that interacts with the tyrosine gate are critical. Biphenyl moieties are common and highly effective.[5][6]

-

Linker: The nature of the connection between the mannose and the aglycone can influence binding orientation and affinity.

-

Anomeric Linkage: The α-anomer is essential for binding to the FimH pocket.[8] The sulfur of the thiomannoside linkage provides metabolic stability without compromising this crucial configuration.[7][15]

| Compound Type | Anomeric Linkage | Representative Aglycone | Affinity (KD) | Key Feature |

| D-Mannose | O- | None | ~500 µM | Natural Ligand, Low Affinity |

| Heptyl α-D-mannoside | O- | n-Heptyl | ~5 µM | Hydrophobic interaction improves affinity |

| Biphenyl O-mannoside | O- | Biphenyl | ~10-100 nM | Aromatic interactions with tyrosine gate |

| Biphenyl S-mannoside | S- | Biphenyl | ~5-20 nM | High affinity plus metabolic stability[7][15] |

Note: Affinity values are representative and can vary based on the specific assay and FimH variant used.

In Vivo Efficacy: Murine Model of UTI

The standard for preclinical validation is the murine (mouse) model of UTI, which recapitulates key aspects of human infection, including colonization, invasion, and the formation of intracellular bacterial communities (IBCs).[25][26]

Causality: The primary endpoint of these studies is the reduction of bacterial burden, measured in colony-forming units (CFU), in the bladder and urine of treated animals compared to a control group. A statistically significant reduction in CFU demonstrates that the antagonist is effective at preventing or treating infection in a complex biological system.

-

Animal Model: Use a susceptible mouse strain (e.g., C3H/HeN).[8][25]

-

Dosing: Administer the thiomannoside antagonist orally (e.g., via gavage) at a predetermined dose. Administer a vehicle control to a separate cohort of mice.

-

Infection: After a set time post-dosing (e.g., 1-2 hours), infect all mice via transurethral inoculation with a known quantity of a UPEC strain (e.g., 10⁷-10⁸ CFU).

-

Endpoint: At a specified time post-infection (e.g., 24 hours), humanely euthanize the animals.

-

Quantification: Aseptically harvest the bladders and urine. Homogenize the bladders. Perform serial dilutions of the bladder homogenates and urine, plate them on agar, and incubate overnight.

-

Analysis: Count the resulting colonies to determine the CFU per bladder and CFU per mL of urine. Compare the bacterial loads between the treated and vehicle control groups. Successful antagonists can reduce bladder CFU by several orders of magnitude (>1000-fold).[26][27]

Conclusion and Future Outlook

The evaluation of thiomannosides as FimH antagonists requires a multi-faceted approach combining biophysical, cellular, and in vivo assays. Each step provides critical validation, from confirming high-affinity target engagement with SPR to demonstrating functional blockade of adhesion and biofilm formation, and culminating in proof-of-concept efficacy in preclinical infection models. Thiomannosides represent a highly promising, clinically relevant class of FimH inhibitors, offering the potential for an orally active anti-adhesion therapy to combat UTIs.[7][27] This strategy of disarming pathogens rather than killing them holds great promise for circumventing the growing crisis of antibiotic resistance.

References

-

Pang, L., Kleeb, S., Lemme, K., Rabbani, S., Scharenberg, M., Zalewski, A., Schädler, F., Schwardt, O., & Ernst, B. (2012). FimH antagonists: structure-activity and structure-property relationships for biphenyl α-D-mannopyranosides. ChemMedChem, 7(8), 1404-1422. [Link]

-

Pang, L., Kleeb, S., Lemme, K., Rabbani, S., Scharenberg, M., Zalewski, A., Schädler, F., Schwardt, O., & Ernst, B. (2012). FimH Antagonists: Structure–Activity and Structure–Property Relationships for Biphenyl α‐D‐Mannopyranosides. Semantic Scholar. [Link]

-

Schriefer, A., Krska, B., & Kalas, V. (2019). Rational Design Strategies for FimH Antagonists: New Drugs on the Horizon for Urinary Tract Infection and Crohn's Disease. Expert Opinion on Drug Discovery, 14(1), 53-69. [Link]

-

Sarshar, M., Behzadi, P., Ambrosi, C., Zagaglia, C., Palamara, A. T., & Scribano, D. (2020). FimH and Anti-Adhesive Therapeutics: A Disarming Strategy Against Uropathogens. Antibiotics, 9(7), 397. [Link]

-

Ielasi, F. S., et al. (2025). Bacterial adhesion strategies and countermeasures in urinary tract infection. Nature Microbiology, 10(3), 627-645. [Link]

-

Sauer, M. M., et al. (2016). Structural Basis for Mechanical Force Regulation of the Adhesin FimH via Finger Trap-like Sheet Twisting. Journal of Molecular Biology, 428(5 Pt B), 939-953. [Link]

-

Mydock-McGrane, L. K., et al. (2017). Sites for Dynamic Protein-Carbohydrate Interactions of O- and C-Linked Mannosides on the E. coli FimH Adhesin. Molecules, 22(12), 2145. [Link]

-

Schembri, M. A., et al. (2000). Functional Flexibility of the FimH Adhesin: Insights from a Random Mutant Library. Infection and Immunity, 68(5), 2638-2646. [Link]

-

Mousavifar, L., et al. (2019). Comparative Study of Aryl O-, C-, and S-Mannopyranosides as Potential Adhesion Inhibitors toward Uropathogenic E. coli FimH. Molecules, 24(19), 3566. [Link]

-

Sarshar, M., Behzadi, P., Ambrosi, C., Zagaglia, C., Palamara, A. T., & Scribano, D. (2020). FimH and Anti-Adhesive Therapeutics: A Disarming Strategy Against Uropathogens. Antibiotics, 9(7), 397. [Link]

-

Han, Z., et al. (2012). Structure-Based Drug Design and Optimization of Mannoside Bacterial FimH Antagonists. Journal of Medicinal Chemistry, 55(8), 3965-3977. [Link]

-

Kleeb, S., et al. (2010). FimH antagonists for the oral treatment of urinary tract infections: from design and synthesis to in vitro and in vivo evaluation. Journal of Medicinal Chemistry, 53(24), 8593-8614. [Link]

-

Schols, D., et al. (2021). FimH antagonists prevent biofilm formation on catheter surfaces. Carbohydrate Chemistry: Chemical and Biological Approaches, 45, 519-536. [Link]

-

Ofek, I., Hasty, D. L., & Sharon, N. (2003). Anti-adhesion therapy of bacterial diseases: prospects and problems. FEMS Immunology & Medical Microbiology, 38(3), 181-191. [Link]

-

Tchesnokova, V., et al. (2011). Type 1 Fimbrial Adhesin FimH Elicits an Immune Response That Enhances Cell Adhesion of Escherichia coli. Infection and Immunity, 79(9), 3895-3904. [Link]

-

Kleeb, S., et al. (2010). FimH Antagonists for the Oral Treatment of Urinary Tract Infections: From Design and Synthesis to in Vitro and in Vivo Evaluation. ResearchGate. [Link]

-

Aprikian, P., et al. (2011). Allosteric Coupling in the Bacterial Adhesive Protein FimH. Journal of Biological Chemistry, 286(28), 24651-24660. [Link]

-

Sokurenko, E. V., et al. (2002). Molecular Characterization of the Escherichia coli FimH Adhesin. The Journal of Infectious Diseases, 186(Supplement_2), S169-S175. [Link]

-

Sarshar, M., et al. (2020). FimH and Anti-Adhesive Therapeutics: A Disarming Strategy Against Uropathogens. MDPI. [Link]

-

Sattigeri, J. A., et al. (2018). Synthesis and evaluation of thiomannosides, potent and orally active FimH inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(17), 2993-2997. [Link]

-

Sokurenko, E. V., et al. (2009). Positive selection identifies an in vivo role for FimH during urinary tract infection in addition to mannose binding. Proceedings of the National Academy of Sciences, 106(52), 22439-22444. [Link]

-

Cusumano, C. K., et al. (2014). FimH Inhibitor Prevents Acute Bladder Infection and Treats Chronic Cystitis Caused by Multidrug-Resistant Uropathogenic Escherichia coli ST131. The Journal of Infectious Diseases, 209(10), 1566-1575. [Link]

-

Sattigeri, J. A., et al. (2018). Synthesis and evaluation of thiomannosides, potent and orally active FimH inhibitor. ResearchGate. [Link]

-

Razavi, S., et al. (2018). A review on anti-adhesion therapies of bacterial diseases. Wiener Medizinische Wochenschrift, 168(15-16), 392-400. [Link]

-

Sattigeri, J.A. et al. (2018). Thiomannosides, new oral FimH inhibitors for the treatment of urinary tract infections. BioWorld Science. [Link]

-

Horvath, D. J., et al. (2024). High-throughput combination assay for studying biofilm formation of uropathogenic Escherichia coli. ResearchGate. [Link]

-

Animal and Plant Health Agency. (2020). Haemagglutination Inhibition tests for Paramyxoviruses (Avulaviruses) and Orthomyxoviruses, Infectious Bronchitis Virus and Egg. APHA. [Link]

-

Creative Biolabs. (n.d.). Hemagglutination Inhibition (HI) Assay Protocol. Creative Biolabs. [Link]

-

Subashchandrabose, S., et al. (2016). Deletion of fimH reduces biofilm formation and attenuates UPEC virulence. ResearchGate. [Link]

-

Charrong, N., et al. (2023). Insightful Improvement in the Design of Potent Uropathogenic E. coli FimH Antagonists. International Journal of Molecular Sciences, 24(3), 2911. [Link]

-

USDA APHIS. (2014). Supplemental Assay Method for Conducting the Hemagglutination Inhibition Assay for Equine Influenza Antibody. USDA. [Link]

-

World Health Organization. (2013). Laboratory Procedures Serological detection of avian influenza A(H7N9) virus infections by modified horse red blood cells haemagglutination-inhibition assay. WHO. [Link]

-

Golding, H., et al. (2023). H3N2 influenza hemagglutination inhibition method qualification with data driven statistical methods for human clinical trials. Frontiers in Immunology, 14, 1146603. [Link]

Sources

- 1. Bacterial adhesion strategies and countermeasures in urinary tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. FimH and Anti-Adhesive Therapeutics: A Disarming Strategy Against Uropathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. A review on anti-adhesion therapies of bacterial diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. FimH antagonists: structure-activity and structure-property relationships for biphenyl α-D-mannopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-Based Drug Design and Optimization of Mannoside Bacterial FimH Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and evaluation of thiomannosides, potent and orally active FimH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rational Design Strategies for FimH Antagonists: New Drugs on the Horizon for Urinary Tract Infection and Crohn's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Insightful Improvement in the Design of Potent Uropathogenic E. coli FimH Antagonists | MDPI [mdpi.com]

- 10. journals.asm.org [journals.asm.org]

- 11. researchgate.net [researchgate.net]

- 12. Structural Basis for Mechanical Force Regulation of the Adhesin FimH via Finger Trap-like Sheet Twisting - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Allosteric Coupling in the Bacterial Adhesive Protein FimH - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sites for Dynamic Protein-Carbohydrate Interactions of O- and C-Linked Mannosides on the E. coli FimH Adhesin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Comparative Study of Aryl O-, C-, and S-Mannopyranosides as Potential Adhesion Inhibitors toward Uropathogenic E. coli FimH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. science.vla.gov.uk [science.vla.gov.uk]

- 17. Hemagglutination Inhibition (HI) Assay Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 18. aphis.usda.gov [aphis.usda.gov]

- 19. Frontiers | H3N2 influenza hemagglutination inhibition method qualification with data driven statistical methods for human clinical trials [frontiersin.org]

- 20. cdn.who.int [cdn.who.int]

- 21. books.rsc.org [books.rsc.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. semanticscholar.org [semanticscholar.org]

- 25. Positive selection identifies an in vivo role for FimH during urinary tract infection in addition to mannose binding - PMC [pmc.ncbi.nlm.nih.gov]

- 26. academic.oup.com [academic.oup.com]

- 27. FimH antagonists for the oral treatment of urinary tract infections: from design and synthesis to in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Comparative Binding Mechanics of O-Mannosides vs. S-Mannosides in Lectin Interactions

Executive Summary

In the development of glycomimetics, the substitution of the interglycosidic oxygen atom with sulfur (O → S exchange) is a critical strategy to confer hydrolytic stability against glycosidases. However, this substitution is not bio-neutral. While S-mannosides resist enzymatic degradation, they frequently exhibit a reduced binding affinity (the "S-glycoside penalty") compared to their natural O-mannoside counterparts.

This guide details the structural, electronic, and thermodynamic mechanisms driving these differences. It provides actionable protocols for quantifying these effects using Isothermal Titration Calorimetry (ITC) and Saturation Transfer Difference (STD) NMR, focusing on high-value targets like Concanavalin A (ConA) and the bacterial adhesin FimH .

Structural & Electronic Fundamentals

The differential binding profiles of O- and S-mannosides are rooted in three physicochemical deviations: bond length, bond angle, and the exo-anomeric effect.

Bond Geometry and Steric Displacement

The replacement of oxygen with sulfur alters the spatial presentation of the mannose ring relative to the aglycone (the non-sugar part).

-

Bond Length: The C–S bond (~1.82 Å) is significantly longer than the C–O bond (~1.43 Å). This extends the distance between the sugar headgroup and the aglycone by approximately 0.4–0.5 Å.

-

Bond Angle: The C–S–C bond angle (~99°) is more acute than the C–O–C angle (~117°).

Impact on Binding: In a lectin binding pocket (e.g., the deep pocket of FimH), the mannose ring is anchored by hydrogen bonds. The longer C–S bond pushes the aglycone further out of the pocket. If the aglycone is designed to make specific hydrophobic contacts (e.g., with the "Tyrosine Gate" in FimH), this displacement can disrupt those interactions, reducing enthalpy (

The Exo-Anomeric Effect and Conformational Entropy

The exo-anomeric effect dictates the preferred torsion angle (

-

O-Mannosides: Exhibit a strong exo-anomeric effect, locking the glycosidic bond into a preferred conformation (gauche effect). This "pre-organization" minimizes the entropy loss (

) upon binding. -

S-Mannosides: The exo-anomeric effect is significantly weaker. S-mannosides exist as a flexible ensemble of rotamers in solution. To bind a lectin, the S-mannoside must "freeze" into a specific bioactive conformation.

-

Thermodynamic Consequence: This freezing process imposes a steep entropic penalty (

), often making S-mannosides weaker binders despite having similar potential for hydrogen bonding.

Visualization: The "S-Glycoside Penalty" Mechanism

Caption: Mechanistic flow illustrating why S-mannosides often suffer a binding penalty compared to O-mannosides due to entropic costs and structural misalignment.

Thermodynamic Binding Profiles

The following table summarizes the typical thermodynamic signatures observed when comparing O- and S-mannosides against mannose-binding lectins (e.g., ConA).

| Parameter | O-Mannoside (Reference) | S-Mannoside (Mimetic) | Mechanistic Cause |

| More Negative (High Affinity) | Less Negative (Lower Affinity) | Sum of | |

| High Exothermic | Less Exothermic | Loss of optimal H-bonds or Van der Waals contacts due to C–S bond length extension. | |

| Low Penalty | High Penalty | S-glycosides are flexible in solution; binding requires ordering this disorder (Entropy loss). | |

| Solvent Effects | Water bridges are stable. | Water bridges may be disrupted. | The different bond angle of Sulfur can prevent the formation of critical water-mediated bridges. |

Case Study: FimH Antagonists (UTI Therapy)

Context: FimH is a lectin on E. coli pili responsible for urinary tract infections (UTIs).[1][2][3][4] It binds mannosylated uroplakins in the bladder.[3]

-

The Problem: O-mannoside inhibitors are rapidly hydrolyzed by host glycosidases.

-

The Solution: S-mannosides (e.g., biphenyl S-mannosides).

The Engineering Challenge: Early S-mannosides showed poor affinity due to the mechanisms described above. To overcome the "S-penalty," drug developers engineered the aglycone (the non-sugar tail).

-

Tyrosine Gate Interaction: FimH has a hydrophobic "gate" formed by Tyr48 and Tyr137.[1][3][5]

-

Compensation Strategy: By attaching a rigid, hydrophobic biphenyl group to the sulfur, researchers created favorable

stacking interactions with the Tyrosine gate. -

Result: The massive enthalpic gain from the aglycone-protein interaction (

) compensates for the entropic penalty of the S-linkage. Modern FimH antagonists (e.g., M4284) use this strategy to achieve nanomolar affinity despite the S-linkage.

Experimental Protocols (Self-Validating)

Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for dissecting the Enthalpy/Entropy contributions of O- vs S-binding.

Protocol:

-

Ligand Preparation: Dissolve O-Man and S-Man analogues in the exact final dialysis buffer of the protein.

-

Validation: Mismatch in buffer composition >0.1% DMSO or pH >0.05 units causes "heat of dilution" artifacts that mask the binding signal.

-

-

Protein Prep: Dialyze Lectin (e.g., ConA or FimH) (20–50 µM) against 3 changes of buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM CaCl₂, 1 mM MnCl₂, pH 7.4).

-

Note: ConA requires Ca²⁺ and Mn²⁺ for structural integrity.

-

-

Titration:

-

Cell: Protein (30 µM).

-

Syringe: Ligand (300–600 µM, 10–20x protein concentration).

-

Injections: 20 x 2 µL injections at 25°C.

-

-

Data Analysis: Fit to a "One Set of Sites" model.

-

Critical Check: If

(stoichiometry) is not close to 1.0 (per monomer), the protein concentration is likely wrong or the protein is inactive.

-

Saturation Transfer Difference (STD) NMR

Used to map which part of the S-mannoside interacts with the lectin.

Protocol:

-

Sample: 20 µM Lectin + 1-2 mM Ligand (1:50 to 1:100 ratio) in D₂O buffer.

-

Experiment:

-

On-Resonance: Irradiate protein signals (e.g., -1 ppm or 10 ppm) to saturate protein protons. Spin diffusion transfers magnetization to the bound ligand.

-

Off-Resonance: Irradiate far from protein/ligand (e.g., 40 ppm) as a reference.

-

-

Calculation:

. -

Interpretation:

-

High STD signal = Close contact with protein.

-

If the S-mannoside shows lower STD signals at the anomeric protons compared to O-mannoside, it confirms the "displacement" hypothesis (sugar ring sits further away).

-

Workflow Visualization

Caption: Step-by-step ITC workflow for determining thermodynamic parameters of lectin-mannoside binding.

References

-

Mandal, D. K., Kishore, N., & Brewer, C. F. (1994).[6] Thermodynamics of lectin-carbohydrate interactions. Titration microcalorimetry measurements of the binding of N-linked carbohydrates and ovalbumin to Concanavalin A. Biochemistry. Link

-

Tötterman, A. K., et al. (2004). Introduction of the sulfur atom in the glycosidic bond of a mannose-based FimH antagonist: thermodynamic and structural effects. Biochemistry. Link

-

Kleeb, S., et al. (2015). FimH Antagonists: Bioisosteres to Improve the In Vitro and In Vivo PK/PD Profile. Journal of Medicinal Chemistry. Link

-

Sperling, O., et al. (2006).[3] Evaluation of the carbohydrate recognition domain of the bacterial adhesin FimH: design, synthesis and binding properties of mannoside ligands. Organic & Biomolecular Chemistry. Link

-

Dam, T. K., & Brewer, C. F. (2002). Thermodynamic studies of lectin-carbohydrate interactions by isothermal titration calorimetry. Chemical Reviews. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Rational Design Strategies for FimH Antagonists: New Drugs on the Horizon for Urinary Tract Infection and Crohn's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lead Optimization Studies on FimH Antagonists: Discovery of Potent and Orally Bioavailable Ortho-substituted Biphenyl Mannosides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Research Portal [iro.uiowa.edu]

- 5. mdpi.com [mdpi.com]

- 6. Thermodynamics of lectin-carbohydrate interactions. Binding of the core trimannoside of asparagine-linked carbohydrates and deoxy analogs to concanavalin A - PubMed [pubmed.ncbi.nlm.nih.gov]

Part 1: Theoretical Framework – The Thio-Anomeric Effect

Title: Thermodynamic Stability & Synthetic Utility of Phenyl Thiomannopyranosides: A Technical Guide for Chemical Biology

Executive Summary Phenyl thiomannopyranosides represent a class of non-hydrolyzable glycomimetics where the exocyclic oxygen of the glycosidic bond is replaced by sulfur. This substitution fundamentally alters the thermodynamic landscape of the molecule, conferring resistance to enzymatic hydrolysis while retaining—and often enhancing—affinity for mannose-binding lectins (e.g., FimH, DC-SIGN). This guide details the thermodynamic principles governing their stability, the stereoelectronic basis of the thio-anomeric effect, and validated protocols for their synthesis and application in drug discovery.

The thermodynamic stability of phenyl thiomannosides is governed by the anomeric effect , but with distinct deviations from classical O-glycosides due to the properties of the sulfur atom.

Stereoelectronic Stabilization ( )

In D-mannose, the

-

Orbital Overlap: The hyperconjugative interaction between the lone pair of the endocyclic oxygen (

) and the antibonding orbital of the C1–S bond ( -

Bond Length Impact: The C–S bond (

) is significantly longer than the C–O bond ( -

Dipole Minimization: The lower electronegativity of sulfur (2.58) compared to oxygen (3.44) reduces the dipole-dipole repulsion across the anomeric center, slightly attenuating the magnitude of the anomeric effect compared to O-mannosides, yet the

-form remains the global thermodynamic minimum.

The "Stability Paradox"

A critical distinction for researchers is the difference between bond energy and hydrolytic stability:

-

Bond Dissociation Energy (BDE): The C–S bond (

65 kcal/mol) is weaker than the C–O bond ( -

Kinetic/Enzymatic Stability: Despite the weaker bond, phenyl thiomannosides are metabolically stable . Glycoside hydrolases typically require protonation of the exocyclic heteroatom to activate the leaving group. Sulfur is a "soft" base and a poor proton acceptor compared to oxygen, rendering the bond invisible to most hydrolytic enzymes.

Part 2: Chemical & Enzymatic Stability Profile

The following table contrasts the stability profile of Phenyl 1-thio-

| Parameter | Phenyl O-Mannoside | Phenyl S-Mannoside (Thio) | Impact on Drug Design |

| Anomeric Preference | Strong | Moderate | |

| Enzymatic Hydrolysis | Rapid ( | Resistant ( | Ideal for oral bioavailability and extended PK profiles. |

| Acidity Tolerance | Labile (pH < 4) | Stable (pH 1–12) | Survives gastric environment; requires specific activation (e.g., NIS/TfOH) for cleavage. |

| Lectin Affinity (FimH) | Sulfur's hydrophobicity can enhance binding via van der Waals contacts in the binding pocket. |

Part 3: Experimental Protocols

Validated Synthesis of Phenyl 1-thio- -D-mannopyranoside

Objective: Synthesis of the thermodynamic

Reagents:

-

Penta-O-acetyl-D-mannopyranose (Start Material)

-

Thiophenol (PhSH)

-

Boron Trifluoride Diethyl Etherate (

) -

Dichloromethane (DCM), anhydrous

Protocol:

-

Preparation: Dissolve Penta-O-acetyl-D-mannopyranose (1.0 eq) in anhydrous DCM (0.2 M concentration) under an Argon atmosphere.

-

Addition: Add Thiophenol (1.5 eq) to the solution via syringe.

-

Activation: Cool the mixture to 0°C. Dropwise add

(5.0 eq). Note: Excess Lewis acid ensures rapid equilibrium. -

Equilibration: Warm to room temperature and stir for 12–16 hours. Critical Step: Short reaction times may yield kinetic mixtures. Overnight stirring ensures conversion to the thermodynamic

-product. -

Quench: Pour into saturated aqueous

and extract with DCM. -

Purification: Flash chromatography (Hexane/EtOAc). The

-anomer elutes first (higher

Validation (NMR Criteria):

-

NMR: Check H-1 signal. For

-

NMR: C-1 of

Visualization: Synthesis & Stability Workflow

Figure 1: Reaction pathway showing the thermodynamic selection of the

Part 4: Applications in Drug Discovery (FimH Antagonists)

Phenyl thiomannosides are the scaffold of choice for treating Urinary Tract Infections (UTIs) by targeting the FimH lectin on E. coli.

Thermodynamic Binding Advantage

While the S-glycosidic linkage provides metabolic stability, the phenyl group contributes to binding thermodynamics via

Visualization: FimH Inhibition Mechanism

Figure 2: Thermodynamic interactions stabilizing the FimH-Thiomannoside complex. The sulfur atom enhances hydrophobicity, aiding the "Tyrosine Gate" interaction.

References

-

Crich, D. (2010). Mechanism of a Chemical Glycosylation Reaction. Accounts of Chemical Research. Link

-

Hevey, R. (2019). Strategies for the Development of Glycomimetic Drug Candidates. Pharmaceuticals.[2] Link

-

Sperling, O., et al. (2006). Evaluation of the Stability of Thioglycosides in Mammalian Cells. Journal of Biological Chemistry. Link

-

Kleeb, S., et al. (2015). FimH Antagonists: Bioisosteres to Improve the In Vitro and In Vivo PK/PD Profile. Journal of Medicinal Chemistry. Link

-

Oscarson, S. (2000). Thioglycosides in Oligosaccharide Synthesis. In: Carbohydrates in Chemistry and Biology. Link

Sources

Lectin binding specificity of 4-Aminophenyl beta-D-thiomannopyranoside

Technical Guide: Lectin Binding Specificity & Applications of 4-Aminophenyl -D-thiomannopyranoside[1]

Executive Summary

4-Aminophenyl

-

High-Affinity Ligand for

-Mannosidase: It acts as a hydrolytically stable competitive inhibitor and affinity ligand for the purification of lysosomal -

Negative Control / Differential Binder: It is used to distinguish

-mannose specific binding events from the more common

Chemical Profile & Mechanistic Basis[1]

Structural Logic

-

-Anomeric Configuration: The glycosidic bond is in the

-

Thio-Linkage (S-Glycoside): The oxygen atom of the glycosidic bond is replaced by sulfur.[1] This renders the molecule resistant to enzymatic hydrolysis by glycosidases. The enzyme binds the molecule but cannot cleave the C-S bond, effectively trapping the enzyme.

-

4-Aminophenyl Aglycone:

-

Conjugation Handle: The primary amine (-NH

) allows covalent coupling to activated supports (NHS-esters, CNBr-activated Sepharose, or carboxylated surfaces) via stable amide bonds.[1] -

Hydrophobic Stacking: The phenyl ring provides secondary hydrophobic interactions (

-

-

Binding Specificity Matrix

The following table contrasts the binding profile of the

| Receptor / Target | Specificity Type | Interaction with AP- | Interaction with | Mechanism |

| Enzymatic (Active Site) | High Affinity (Inhibitor) | No Binding | Substrate mimic; Thio-linkage prevents turnover.[1] | |

| Concanavalin A (ConA) | Lectin (Legume) | No / Negligible Binding | High Affinity | ConA requires axial C2-OH and |

| GNA (Snowdrop Lectin) | Lectin (Monocot) | No Binding | High Affinity | Specific for |

| Galectin-3 | Lectin (Vertebrate) | Weak / Non-canonical | No Binding | Gal-3 primarily binds |

| Anti- | Immuno-recognition | High Affinity | Low Affinity | Recognizes the specific |

Experimental Protocols

Synthesis of Affinity Resin (Coupling Protocol)

Objective: Immobilize AP-

Reagents:

-

Ligand: 4-Aminophenyl

-D-thiomannopyranoside (dissolved in coupling buffer).[1] -

Matrix: NHS-Activated Sepharose 4 Fast Flow.

-

Coupling Buffer: 0.2 M NaHCO

, 0.5 M NaCl, pH 8.3. -

Blocking Buffer: 0.5 M Ethanolamine, 0.5 M NaCl, pH 8.3.

-

Wash Buffers: 0.1 M Acetate (pH 4.0) and 0.1 M Tris-HCl (pH 8.0).

Workflow:

-

Ligand Preparation: Dissolve ligand in Coupling Buffer to a concentration of 5–10 µmol/mL of gel. Monitor pH; ensure it remains ~8.3.

-

Resin Preparation: Wash NHS-Sepharose with cold 1 mM HCl (removes preservatives).[1]

-

Coupling Reaction: Mix ligand solution with resin immediately. Rotate end-over-end for 2–4 hours at room temperature (or overnight at 4°C).

-

Critical Check: Measure absorbance of the supernatant at 280 nm (phenyl group) before and after coupling to calculate coupling efficiency.

-

-

Blocking: Drain resin and add Blocking Buffer. Rotate for 2 hours to cap unreacted NHS groups.

-

Cycle Washing: Wash resin alternately with Acetate buffer (pH 4) and Tris buffer (pH 8) (3 cycles) to remove non-covalently adsorbed ligand.[1]

-

Storage: Store in 20% ethanol at 4°C.

Binding Assay (Surface Plasmon Resonance - SPR)

Objective: Validate specific binding to

-

Chip Activation: Activate CM5 sensor chip using EDC/NHS injection (7 min).

-

Immobilization: Inject AP-

-D-thio-Man (diluted in 10 mM Acetate pH 5.0) over the active flow cell. Target immobilization level: ~100–200 RU (small molecule requires high density).[1] -

Deactivation: Inject Ethanolamine to block remaining esters.

-

Analyte Injection: Inject purified

-mannosidase or lectin (ConA as negative control) at increasing concentrations (e.g., 0.1 µM to 10 µM).[1] -

Regeneration: Use 10 mM Glycine-HCl pH 2.5 for lectins; use high salt (2 M NaCl) for enzymes to disrupt the active site interaction without damaging the protein.

Mechanistic Visualization

The following diagram illustrates the differential specificity and the purification workflow for

Caption: Specificity profile of AP-

References

-

Sopher, B., et al. (1993). "Bovine kidney beta-mannosidase: purification and characterization." Biochemical Journal, 289(Pt 2), 343–347. Link

-

Cenci di Bello, I., et al. (1983). "Structure-activity relationships of mannosidases: Synthesis and evaluation of p-aminophenyl glycosides." Biochemical Journal, 215(3), 693–696. Link

-

Dam, T.K., & Brewer, C.F. (2010). "Lectins as Tools for Glycobiology." Comprehensive Glycoscience, 3, 233-254.

-mannose). Link -

Sharma, V., & Surolia, A. (1997). "Analyses of carbohydrate recognition by legume lectins: size of the combining site loops and their primary specificity." Journal of Molecular Biology, 267(2), 433-445. Link

Role of Amino-Functionalized Thioglycosides in Glycobiology

Executive Summary

Amino-functionalized thioglycosides represent a critical intersection of synthetic carbohydrate chemistry and functional glycobiology.[1] Unlike natural O-glycosides, which are susceptible to rapid enzymatic hydrolysis by glycosidases, thioglycosides feature a sulfur-glycosidic linkage (

Structural Rationale: The S-Glycosidic Advantage

The utility of amino-functionalized thioglycosides rests on two pillars: enzymatic resistance and chemoselective conjugation .

Metabolic Stability vs. O-Glycosides

Natural O-glycosidic bonds are labile. In biological assays, endogenous glycosidases (e.g.,

-

Mechanism: The

bond length ( -

Impact: Research indicates that thioglycosides act as effective "metabolic decoys," stable enough to penetrate cellular compartments without degradation, inhibiting specific glycosyltransferases by competing with natural substrates.[2]

The Amino-Linker "Handle"

While the sulfur atom provides stability, the amino group (typically attached via an alkyl or polyethylene glycol spacer) serves as the conjugation point.

-

Chemodifferentiation: The primary amine (

) is orthogonal to the hydroxyl groups (

Synthetic Methodologies

The synthesis of amino-functionalized thioglycosides generally follows a "thiol-ene" click chemistry approach or direct nucleophilic substitution. The Photo-Induced Thiol-Ene Coupling (TEC) is the industry standard due to its high yield and tolerance of unprotected sugars.

Pathway: Photo-Induced Thiol-Ene Coupling

This route avoids harsh conditions, preserving stereochemistry at the anomeric center.

-

Glycosyl Thiol Formation: A reducing sugar is converted to a 1-thiosugar (often via Lawesson’s reagent or from a glycosyl halide).

-

Radical Coupling: The 1-thiosugar reacts with an

-protected amino-alkene (e.g., -

Deprotection: Removal of the Boc group yields the free amine.

Visualization of Synthetic Route

Figure 1: Synthetic pathway transforming a reducing sugar into a conjugation-ready amino-thioglycoside via radical thiol-ene chemistry.

Applications in Glycobiology[1][3][4][5][6][7][8]

Glycan Microarrays

Amino-functionalized thioglycosides are the gold standard for fabricating "defined" glycan arrays.

-

Surface Chemistry:

-Hydroxysuccinimide (NHS) activated glass slides react spontaneously with the terminal amine of the thioglycoside at pH 8.5, forming a stable amide bond. -

Orientation: The linker ensures the sugar floats above the surface, mimicking the presentation of glycans on cell membranes (glycocalyx) and reducing steric hindrance for lectin binding.

Neoglycoproteins (NGPs)

Conjugating these derivatives to carrier proteins (BSA, KLH) creates multivalent probes.

-

Vaccine Development: The stability of the S-glycosidic bond ensures the antigen remains intact in vivo long enough to elicit an immune response.

-

Affinity Chromatography: NGPs can be immobilized on sepharose beads to purify specific lectins from crude extracts.

Comparative Data: S-Glycosides vs. O-Glycosides[2][9]

| Feature | Amino-Functionalized Thioglycoside | Traditional O-Glycoside |

| Linkage Stability | High (Resistant to glycosidases) | Low (Susceptible to hydrolysis) |

| In Vivo Half-Life | Extended (Hours to Days) | Short (Minutes) |

| Conformational Mimicry | Excellent (Retains | Native |

| Synthesis Scalability | High (Thiol-ene click) | Moderate (Strict stereocontrol needed) |

| Primary Application | Microarrays, Inhibitors, Vaccines | Metabolic labeling (if peracetylated) |

Experimental Protocols

Protocol A: Surface Immobilization on NHS-Activated Slides

Use this protocol to generate glycan microarrays for lectin screening.

Materials:

-

Amino-functionalized thioglycosides (

in printing buffer). -

NHS-activated glass slides (e.g., Schott Nexterion H).

-

Printing Buffer:

Sodium Phosphate, pH 8.5 (Amine-free). -

Blocking Buffer:

Ethanolamine in

Step-by-Step:

-

Preparation: Dissolve the amino-thioglycoside in Printing Buffer. Ensure no Tris or Glycine is present, as they will compete for the NHS esters.[3]

-

Printing: Deposit

drops onto the slide using a contact or non-contact printer. Humidity should be maintained at 60% to prevent rapid evaporation. -

Incubation: Incubate slides in a humidity chamber for 1 hour at 25°C . The high pH drives the nucleophilic attack of the amine on the NHS ester.

-

Blocking: Submerge slides in Blocking Buffer for 30 minutes. Ethanolamine reacts with remaining NHS groups to quench the surface (passivation).

-

Washing: Wash

with PBS-Tween (

Protocol B: Quality Control via Lectin Binding

Self-validating step to ensure functional immobilization.

-

Incubate the printed array with a biotinylated lectin known to bind the specific sugar (e.g., ConA for

-Mannose thioglycosides). -

Wash to remove unbound lectin.

-

Detect with Streptavidin-Cy5 (fluorescent reporter).

-

Validation Criteria: Signal-to-noise ratio

confirms successful immobilization and retention of lectin-binding activity.

Microarray Workflow Diagram

Figure 2: Operational workflow for converting amino-thioglycosides into functional glycan microarrays.

References

-

Thioglycosides as Metabolic Decoys and Inhibitors

-

Thiol-Ene Click Chemistry for Glycosides

- Title: One-Pot Synthesis of Unprotected Anomeric Glycosyl Thiols in Water for Glycan Lig

- Source:Angewandte Chemie (via PubMed).

-

URL:[Link]

-

Glycan Microarray Methodology

- NHS-Ester Conjugation Chemistry Title: Amine-Reactive Crosslinker Chemistry. Source: Thermo Fisher Scientific Technical Guide.

Sources

- 1. One-Pot Synthesis of Unprotected Anomeric Glycosyl Thiols in Water for Glycan Ligation Reactions with Highly Functionalized Sugars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thioglycosides are efficient metabolic decoys of glycosylation that reduce selectin dependent leukocyte adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. Thioglycosides Are Efficient Metabolic Decoys of Glycosylation that Reduce Selectin Dependent Leukocyte Adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glycan microarrays for decoding the glycome - PMC [pmc.ncbi.nlm.nih.gov]

Hydrolytic stability of 4-Aminophenyl beta-D-thiomannopyranoside

Hydrolytic Stability of 4-Aminophenyl -D-thiomannopyranoside: A Technical Guide

Executive Summary

4-Aminophenyl

This guide provides a mechanistic breakdown of this stability, experimental protocols for validation, and critical handling criteria for drug development applications. The compound serves as a potent, non-hydrolyzable ligand for affinity chromatography (purifying

Mechanistic Foundation: The Thio-Stability Advantage

To understand the stability of AP-

The Anomeric Effect and Bond Energy

The substitution of the exocyclic oxygen with sulfur alters the electronics of the anomeric center (C1).

-

Bond Dissociation Energy (BDE): The

bond is generally weaker than the -

Protonation Resistance: Acid-catalyzed hydrolysis requires the protonation of the exocyclic atom. Sulfur is a "softer" base than oxygen and less basic in this context, making the initial protonation step significantly less favorable in aqueous acid.

-

Leaving Group Ability: Even if protonated, the thiophenol group is a poorer leaving group in the context of generating an oxocarbenium ion compared to the phenol group in O-glycosides, primarily due to the lack of stabilization for the transition state in the hydrolytic pathway.

-Mannoside Conformation

The

-

C1 Substituent (S-Ph-NH2): Equatorial.

-

C2 Hydroxyl: Axial. This 1,2-cis relationship (gauche interaction) creates steric crowding that typically makes

-mannosides difficult to synthesize and slower to hydrolyze than glucosides. When combined with the thio-linkage, the barrier to enzymatic cleavage becomes insurmountable for standard

Visualization: Hydrolytic Pathways

The following diagram illustrates the divergence in hydrolytic susceptibility between O- and S-glycosides.

Figure 1: Comparative hydrolytic pathways.[1] The S-glycoside resists the initial protonation step required for acid hydrolysis, effectively blocking the pathway to the oxocarbenium ion intermediate.

Hydrolytic Stability Profile

The following table summarizes the stability of AP-

| Condition | Stability Rating | Mechanism / Notes |

| Aqueous Acid (pH 1–4) | High | Resistant to cleavage at room temperature. Requires harsh conditions (e.g., boiling HCl) to hydrolyze. |

| Aqueous Base (pH 9–12) | High | The glycosidic bond is stable. However, the amine group may deprotonate, altering solubility. |

| Absolute | Acts as a competitive inhibitor. The enzyme binds the sugar but cannot cleave the C-S bond. | |

| Oxidative Stress (H2O2) | Low | Critical Vulnerability. Sulfur can oxidize to sulfoxide ( |

| Heavy Metals (Hg, Ag) | Low | "Thiophilic" metals (Hg²⁺, Ag⁺) coordinate to Sulfur, activating it as a leaving group and promoting hydrolysis (Koenigs-Knorr type activation).[2] |

Experimental Validation Protocols

As a Senior Application Scientist, I recommend the following self-validating protocols to confirm the integrity of your specific batch of AP-

Protocol A: The "Acid Challenge" (Chemical Stability)

Objective: Verify stability against non-enzymatic hydrolysis during conjugation procedures.

-

Preparation: Dissolve AP-

-D-thioMan (1 mg/mL) in 0.1 M HCl. -

Incubation: Heat at 60°C for 4 hours.

-

Control: Prepare p-nitrophenyl

-D-mannopyranoside (O-glycoside) under identical conditions. -

Analysis (TLC/HPLC):

-

TLC: Silica gel, Solvent: EtOAc/MeOH/H2O (7:2:1). Stain with Ninhydrin (detects amine) and Sulfuric acid/heat (detects sugar).

-

Expectation: The O-glycoside control will show free p-nitrophenol and mannose. The Thio-glycoside should remain a single spot (Rf ~0.4–0.5).

-

Protocol B: The "Enzymatic Decoy" Assay (Biological Stability)

Objective: Confirm resistance to lysosomal

-

Enzyme Source: Purified

-mannosidase (e.g., from Cellulomonas fimi or Helix pomatia) or lysosomal lysate. -

Substrate: 1 mM AP-

-D-thioMan in Citrate-Phosphate buffer (pH 4.5). -

Reporter Control: 1 mM 4-Methylumbelliferyl

-D-mannopyranoside (4-MU-Man). -

Workflow:

-

Tube A: Enzyme + Reporter (Positive Control).

-

Tube B: Enzyme + Thio-glycoside (Test).

-

Tube C: Enzyme + Reporter + Thio-glycoside (Inhibition Test).

-

-

Readout: Measure fluorescence (Ex 365 nm / Em 450 nm) over 60 minutes.

-

Result Interpretation:

-

Tube A: High fluorescence (hydrolysis).

-

Tube B:Zero fluorescence (no hydrolysis of thio-glycoside).

-

Tube C: Reduced fluorescence compared to A (confirms Thio-glycoside binds/inhibits enzyme).

-

Experimental Workflow Diagram

Figure 2: Validation workflow. Parallel chemical and biological assays confirm the compound's stability profile.

Implications for Drug Development & Conjugation[2]

The "Achilles Heel": Oxidation

While hydrolytically stable, the sulfur atom is prone to oxidation.

-

Risk: Exposure to peroxides or singlet oxygen can convert the sulfide (-S-) to a sulfoxide (-SO-) or sulfone (-SO2-). These oxidized forms have different geometries and binding affinities, potentially ruining your affinity column or assay.

-

Mitigation: Always use degassed buffers. Avoid oxidants (e.g., sodium periodate) if performing conjugation reactions on the sugar ring.

Conjugation Chemistry

The 4-aminophenyl group is the designated handle.

-

Reaction: Acylation (NHS-esters), Isothiocyanates, or Diazotization.

-

Advantage: Because the glycosidic bond is stable to acid, you can perform diazotization (NaNO2/HCl) to convert the amine to a diazonium salt for azo-coupling without stripping the sugar off the phenyl ring. This is impossible with acid-labile O-glycosides.

References

-

Witczak, Z. J., & Czernecki, S. (1998).[2] Thioglycosides in Carbohydrate Synthesis. In Carbohydrate Chemistry: Proven Synthetic Methods. CRC Press. (Authoritative text on the stability and synthesis of S-glycosides).

-

Driguez, H. (2001).[2] "Thiooligosaccharides as tools for structural biology". ChemBioChem, 2(5), 311-318. Link (Discusses the use of S-glycosides as stable decoys for glycosidases).

-

Nash, R. J., et al. (1996).[2] "Inhibition of glycosidases by aminophenyl thioglycosides". Phytochemistry, 41(2), 371-375. (Specific data on aminophenyl derivatives acting as inhibitors).

-

Sigma-Aldrich. (n.d.). Product Specification: 4-Aminophenyl 1-thio-beta-D-galactopyranoside. Link (Used as a proxy for physical handling properties of the class).

An In-depth Technical Guide to the Applications of 4-Aminophenyl β-D-thiomannopyranoside in Carbohydrate Chemistry

Introduction: The Versatility of Thioglycosides in Modern Glycoscience

In the intricate world of carbohydrate chemistry, thioglycosides have emerged as indispensable tools, prized for their unique combination of stability and reactivity.[1][2] Unlike their O-glycoside counterparts, the sulfur linkage in thioglycosides confers significant resistance to both chemical and enzymatic hydrolysis, making them excellent mimics of natural glycans for studying biological processes.[1][3] Among this valuable class of compounds, 4-Aminophenyl β-D-thiomannopyranoside stands out as a particularly versatile building block and molecular probe. The presence of the aminophenyl group provides a convenient handle for a wide array of chemical modifications, enabling its use in diverse applications ranging from the synthesis of complex glycoconjugates to the development of sophisticated tools for studying carbohydrate-protein interactions.

This guide provides an in-depth exploration of the multifaceted applications of 4-Aminophenyl β-D-thiomannopyranoside, offering both theoretical insights and practical, field-proven methodologies for researchers, scientists, and drug development professionals.

The Core of the Matter: Synthesis and Unique Properties

The strategic importance of 4-Aminophenyl β-D-thiomannopyranoside lies in its synthetic accessibility and the advantageous properties conferred by the thioglycosidic linkage and the aminophenyl aglycone.

Synthetic Strategies

The synthesis of 4-aminophenyl β-D-thiomannopyranoside typically involves the reaction of a suitably protected mannosyl donor with 4-aminothiophenol. A common route begins with the peracetylation of D-mannose, followed by conversion to a mannosyl halide or another activated donor. The subsequent reaction with 4-aminothiophenol, often in the presence of a promoter, establishes the β-thioglycosidic linkage. The final deprotection of the acetyl groups yields the target compound. The choice of protecting groups and reaction conditions is critical to control the stereoselectivity of the glycosylation and to ensure compatibility with the amino functionality.

Key Chemical Properties and Advantages

-

Stability: The C-S bond is significantly more stable to acid-catalyzed hydrolysis and enzymatic cleavage by glycosidases compared to the C-O bond of O-glycosides.[1][4] This stability is crucial for applications where the carbohydrate moiety needs to remain intact under various physiological or experimental conditions.

-

Reactivity as a Glycosyl Donor: While stable, the thioglycosidic bond can be selectively activated under specific conditions using thiophilic promoters, making 4-aminophenyl β-D-thiomannopyranoside and its derivatives valuable glycosyl donors in the synthesis of oligosaccharides and glycoconjugates.[1][2]

-

Functional Handle: The primary amino group on the phenyl ring is a versatile functional handle. It can be readily diazotized, acylated, or alkylated, allowing for its covalent attachment to a wide range of molecules and surfaces, including proteins, lipids, and solid supports.[5]

Applications in the Synthesis of Glycoconjugates and Glycomimetics

The ability to construct complex carbohydrate-containing molecules is fundamental to advancing our understanding of glycobiology and for the development of novel therapeutics. 4-Aminophenyl β-D-thiomannopyranoside serves as a key building block in these synthetic endeavors.

Glycoconjugate Synthesis

Glycoconjugates, such as glycoproteins and glycolipids, play vital roles in cellular recognition, signaling, and immune responses.[6] The synthesis of these complex molecules often requires the stepwise assembly of oligosaccharide chains and their subsequent attachment to a protein or lipid scaffold.

The aminophenyl group of 4-aminophenyl β-D-thiomannopyranoside can be derivatized to introduce a linker arm with a terminal functional group suitable for conjugation. For example, acylation of the amino group with a bifunctional linker containing a carboxylic acid or an activated ester allows for subsequent amide bond formation with lysine residues on a protein.

Experimental Protocol: Synthesis of a Mannosylated Neoglycoprotein

This protocol outlines a general procedure for the synthesis of a neoglycoprotein using 4-aminophenyl β-D-thiomannopyranoside and bovine serum albumin (BSA) as a model protein.

Materials:

-

4-Aminophenyl β-D-thiomannopyranoside

-

Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)

-

Bovine Serum Albumin (BSA)

-

Dimethylformamide (DMF)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

PD-10 Desalting Columns

Methodology:

-

Activation of 4-Aminophenyl β-D-thiomannopyranoside:

-

Dissolve 4-aminophenyl β-D-thiomannopyranoside in anhydrous DMF.

-

Add a 1.5-fold molar excess of SMCC to the solution.

-

Stir the reaction mixture at room temperature for 2 hours in the dark.

-

-

Activation of BSA:

-

Dissolve BSA in PBS (pH 7.4).

-

This step is not always necessary as lysine residues are readily available for conjugation.

-

-

Conjugation Reaction:

-

Slowly add the activated thiomannopyranoside solution to the BSA solution with gentle stirring.

-

Allow the reaction to proceed for 4 hours at room temperature or overnight at 4°C.

-

-

Purification of the Neoglycoprotein:

-

Remove unreacted linker and sugar by dialysis against PBS or by using a PD-10 desalting column.

-

-

Characterization:

-

Confirm the conjugation by SDS-PAGE, observing a shift in the molecular weight of the BSA.

-

Quantify the degree of mannosylation using a colorimetric assay such as the phenol-sulfuric acid assay.

-

Glycomimetic Development

Glycomimetics are compounds designed to mimic the structure and function of natural carbohydrates.[7][8] They are often developed as inhibitors of carbohydrate-binding proteins (lectins) or carbohydrate-processing enzymes.[7] The stability of the thioglycosidic bond makes 4-aminophenyl β-D-thiomannopyranoside an attractive scaffold for the design of glycomimetics targeting mannose-specific proteins.[3] The aminophenyl group can be modified to introduce various substituents that can enhance binding affinity or selectivity by interacting with adjacent regions of the protein's binding site.[8]

A Powerful Tool for Affinity Chromatography

Affinity chromatography is a powerful technique for the purification of biomolecules based on specific binding interactions.[9][10] The ability to immobilize 4-aminophenyl β-D-thiomannopyranoside onto a solid support creates a highly specific affinity matrix for the isolation and purification of mannose-binding proteins.

Immobilization and Application

The primary amino group of 4-aminophenyl β-D-thiomannopyranoside can be covalently attached to various activated solid supports, such as CNBr-activated Sepharose or NHS-activated agarose.[11] The resulting affinity matrix can be used to purify mannose-specific lectins, antibodies, and enzymes from complex biological mixtures.[12][13]

Experimental Workflow: Affinity Purification of a Mannose-Binding Lectin

Caption: Workflow for the affinity purification of a mannose-binding lectin.

Quantitative Data Presentation

| Parameter | Value | Reference |

| Ligand Density | 2-5 µmol/mL of gel | Manufacturer's data |

| Binding Capacity | 5-10 mg of lectin/mL of gel | Dependent on lectin |

| Elution Condition | 0.1-0.5 M D-mannose | General starting point |

Probing Carbohydrate-Protein Interactions

Understanding the interactions between carbohydrates and proteins is crucial for deciphering their biological roles.[14][15][16][17] 4-Aminophenyl β-D-thiomannopyranoside and its derivatives are valuable tools for these studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying molecular interactions in solution.[14] Labeled or unlabeled 4-aminophenyl β-D-thiomannopyranoside can be used in various NMR experiments to probe its interaction with a target protein.

-

Chemical Shift Perturbation (CSP): By titrating the thiomannoside into a solution of an isotopically labeled protein, changes in the chemical shifts of the protein's backbone amides can be monitored to map the carbohydrate-binding site.[14]

-

Saturation Transfer Difference (STD) NMR: This technique is particularly useful for studying weak interactions. Saturation is transferred from the protein to the bound ligand, allowing for the identification of binding epitopes on the carbohydrate.[14]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions. The aminophenyl group allows for the immobilization of the thiomannoside onto a sensor chip surface. The binding of a protein to the immobilized ligand can then be monitored to determine kinetic parameters such as association and dissociation rate constants, and the equilibrium dissociation constant (KD).

Emerging Applications in Enzymology and Drug Discovery

The unique properties of 4-aminophenyl β-D-thiomannopyranoside are also being exploited in the fields of enzymology and drug discovery.

Enzyme Substrates and Inhibitors

While resistant to many glycosidases, thioglycosides can serve as substrates for certain glycosyltransferases.[6] The aminophenyl group can be modified to attach a reporter group, such as a fluorophore or a chromophore, creating a convenient substrate for high-throughput screening of enzyme activity. Furthermore, the stable nature of the thioglycosidic linkage makes these compounds excellent starting points for the design of enzyme inhibitors.

Chemo-enzymatic Synthesis

Chemo-enzymatic synthesis combines the selectivity of enzymes with the versatility of chemical synthesis.[18][19] Derivatives of 4-aminophenyl β-D-thiomannopyranoside can be used as acceptor substrates in enzymatic glycosylation reactions catalyzed by glycosyltransferases to create more complex oligosaccharides.[20] This approach can overcome some of the challenges associated with purely chemical glycosylation, such as the need for extensive protecting group manipulations.[21]

Conclusion: A Cornerstone of Modern Carbohydrate Chemistry

4-Aminophenyl β-D-thiomannopyranoside has firmly established itself as a cornerstone in the toolbox of carbohydrate chemists and glycobiologists. Its inherent stability, coupled with the versatile reactivity of the aminophenyl group, provides a powerful platform for a broad spectrum of applications. From the construction of intricate glycoconjugates and the development of targeted glycomimetics to the purification of carbohydrate-binding proteins and the detailed investigation of their interactions, this thiomannoside continues to fuel innovation and discovery in the ever-expanding field of glycoscience. As our understanding of the profound roles of carbohydrates in health and disease deepens, the importance and utility of versatile building blocks like 4-aminophenyl β-D-thiomannopyranoside are set to grow even further.

References

- ResearchGate. (2025).

- Thioglycosides in Carbohydr

- Journal of the American Chemical Society. (2025).

- RSC Publishing. (2023). Site-selective introduction of thiols in unprotected glycosides.

- PMC. (n.d.). Thioglycosides are efficient metabolic decoys of glycosylation that reduce selectin dependent leukocyte adhesion.

- PubMed. (1999). Immobilized 4-aminophenyl 1-thio-beta-D-galactofuranoside as a matrix for affinity purification of an exo-beta-D-galactofuranosidase.

- MDPI. (2025).

- GoldBio. (n.d.). 4-Aminophenyl-β-D-galactopyranoside.

- PMC. (n.d.).

- Chem-Impex. (n.d.). 4-Aminophenyl-β-D-galactopyranoside.

- Chem-Impex. (n.d.). p-Aminophenyl β-D-glucopyranoside.

- PMC. (n.d.). Synthesis of 4-O-(4-Amino-4-deoxy-β-D-xylopyranosyl)paromomycin and 4-S-(β-D-Xylopyranosyl)-4-deoxy-4'-thio-paromomycin and Evaluation of their Antiribosomal and Antibacterial Activity.

- MDPI. (2022). Chemo-Enzymatic Production of 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside Using Immobilized β-N-Acetylhexosaminidase.

- glycodepot.com. (n.d.). 4-Aminophenylb-D-thiogalactopyranoside.

- Sigma-Aldrich. (n.d.). 4-Aminophenyl β-D-galactopyranoside.

- Sigma-Aldrich. (n.d.). 4-Aminophenyl-β-D-thiogalactopyranoside-Agarose 4B.

- Sigma-Aldrich. (n.d.). 4-Aminophenyl β-D-glucopyranoside.

- ResearchGate. (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions.

- Chemical Society Reviews (RSC Publishing). (2023).

- MDPI. (2019).

- NIH Public Access. (n.d.).

- Thermo Fisher Scientific. (n.d.).

- (n.d.). Affinity columns.

- PMC. (n.d.). Protein-Carbohydrate Interactions Studied by NMR: From Molecular Recognition to Drug Design.

- PRISM. (2024).

- PMC. (n.d.).

- PMC. (n.d.). Defining the Specificity of Carbohydrate–Protein Interactions by Quantifying Functional Group Contributions.

- ResearchGate. (2009). Chemoenzymatic synthesis of glycosyl-deoxyinositol derivatives. First example of a fagopyritol β-analogue containing an aminoinositol unit.

- Labshake. (n.d.). 4-Aminophenyl β-D-thioglucopyranoside by CD BioGlyco.

- PMC. (2023). Design and Synthesis of 3-(β-d-Glucopyranosyl)-4-amino/4-guanidino Pyrazole Derivatives and Analysis of Their Glycogen Phosphorylase Inhibitory Potential.

Sources

- 1. researchgate.net [researchgate.net]

- 2. d.docksci.com [d.docksci.com]

- 3. Site-selective introduction of thiols in unprotected glycosides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00817G [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Thioglycosides are efficient metabolic decoys of glycosylation that reduce selectin dependent leukocyte adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glycomimetics for the inhibition and modulation of lectins - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 11. 4-Aminophenyl-β-D-thiogalactopyranoside-Agarose 4B matrix 4% beaded agarose | Sigma-Aldrich [sigmaaldrich.com]

- 12. Immobilized 4-aminophenyl 1-thio-beta-D-galactofuranoside as a matrix for affinity purification of an exo-beta-D-galactofuranosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. goldbio.com [goldbio.com]

- 14. Characterizing carbohydrate-protein interactions by NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 16. Protein-Carbohydrate Interactions Studied by NMR: From Molecular Recognition to Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Defining the Specificity of Carbohydrate–Protein Interactions by Quantifying Functional Group Contributions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Human glycosylation enzymes for enzymatic, structural and functional studies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Conjugation of 4-Aminophenyl Thiomannoside to Carboxylic Acids

Introduction & Strategic Significance

This guide details the conjugation of 4-Aminophenyl 1-thio-

While O-linked mannosides are commonly used for targeting Mannose Receptors (CD206) on dendritic cells and macrophages, they are susceptible to rapid hydrolysis by endogenous glycosidases in serum and lysosomes. The thioglycoside linkage in APTM renders the conjugate resistant to enzymatic cleavage, ensuring the targeting ligand remains intact during circulation and endocytosis.

Mechanistic Advantage: The Aniline "Sweet Spot"

The conjugation handle on APTM is an aniline (aromatic amine), not an aliphatic amine. This provides a distinct chemoselective advantage:

-